Raclopride
Raclopride
Raclopride has been used in trials studying Parkinson Disease.
3,5-dichloro-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide is a member of salicylamides.
A substituted benzamide that has antipsychotic properties. It is a dopamine D2 receptor (see RECEPTORS, DOPAMINE D2) antagonist.
3,5-dichloro-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide is a member of salicylamides.
A substituted benzamide that has antipsychotic properties. It is a dopamine D2 receptor (see RECEPTORS, DOPAMINE D2) antagonist.
Brand Name:
Vulcanchem
CAS No.:
84225-95-6
VCID:
VC0004412
InChI:
InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1
SMILES:
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
Molecular Formula:
C15H20Cl2N2O3
Molecular Weight:
347.2 g/mol
Raclopride
CAS No.: 84225-95-6
Inhibitors
VCID: VC0004412
Molecular Formula: C15H20Cl2N2O3
Molecular Weight: 347.2 g/mol
CAS No. | 84225-95-6 |
---|---|
Product Name | Raclopride |
Molecular Formula | C15H20Cl2N2O3 |
Molecular Weight | 347.2 g/mol |
IUPAC Name | 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
Standard InChI | InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 |
Standard InChIKey | WAOQONBSWFLFPE-VIFPVBQESA-N |
Isomeric SMILES | CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
SMILES | CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O |
Appearance | Assay:≥99%A solid |
Description | Raclopride has been used in trials studying Parkinson Disease. 3,5-dichloro-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide is a member of salicylamides. A substituted benzamide that has antipsychotic properties. It is a dopamine D2 receptor (see RECEPTORS, DOPAMINE D2) antagonist. |
Synonyms | C11, Raclopride FLA 870 FLA-870 FLA870 FLB 472 FLB-472 FLB472 Raclopride Raclopride C11 |
PubChem Compound | 3033769 |
Last Modified | Nov 11 2021 |
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